6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

CDC25 phosphatase inhibition Structure-activity relationship Regiochemistry

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione (CAS 650635-83-9; molecular formula C₁₅H₁₁FN₂O₂S; MW 302.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-4,7-dione chemical class. This compound scaffold is specifically disclosed in patent families WO2003055868A1 and US20070255063 as a CDC25 dual-specificity phosphatase inhibitor.

Molecular Formula C15H11FN2O2S
Molecular Weight 302.3 g/mol
CAS No. 650635-83-9
Cat. No. B12604943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
CAS650635-83-9
Molecular FormulaC15H11FN2O2S
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F
InChIInChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3
InChIKeyOSVGEAUKJRTBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione (CAS 650635-83-9): Core Scaffold Identity and Pharmacological Classification for Procurement Scientists


6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione (CAS 650635-83-9; molecular formula C₁₅H₁₁FN₂O₂S; MW 302.3 g/mol) is a synthetic small molecule belonging to the benzothiazole-4,7-dione chemical class . This compound scaffold is specifically disclosed in patent families WO2003055868A1 and US20070255063 as a CDC25 dual-specificity phosphatase inhibitor [1] [2]. The defining structural feature—a 2-fluoroanilino substitution at the 6-position of the benzothiazole-4,7-dione bicyclic core alongside methyl groups at positions 2 and 5—places it within a series of quinone-based heterocyclic inhibitors that demonstrated at least 50-fold greater potency in inhibiting CDC25C compared to benzimidazole-, indazole-, or isoindole-dione counterparts in head-to-head WST-1 colorimetric assays (IC₅₀ values: 0.10–0.50 μM for benzothiazole/benzoxazole-diones vs. >10 μM for other heterocyclic diones) [3].

Why 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione Cannot Be Replaced by Generic Benzothiazole-Dione Analogs: Critical Structure-Activity Determinants


Within the benzothiazole-4,7-dione pharmacophore, small structural perturbations produce functionally significant consequences that preclude casual substitution. The regiochemistry of the anilino substituent (position 6 vs. position 5) fundamentally repositions the hydrogen-bonding pharmacophore relative to the quinone redox center, a determinant of target engagement geometry [1] [2]. The presence and position of fluorine on the aniline ring—specifically ortho (2-fluoro) vs. para (4-fluoro) or unsubstituted—modulates both the electron density at the quinone dione (altering redox potential and potential for covalent adduct formation with the CDC25 catalytic cysteine) and the lipophilicity, conformational preference, and metabolic stability of the molecule [3]. Ryuvidine (2-methyl-5-[(4-methylphenyl)amino]-1,3-benzothiazole-4,7-dione; CAS 265312-55-8), the closest commercially available structural comparator, differs in three critical parameters: (i) 5-substituted rather than 6-substituted regiochemistry, (ii) para-methyl rather than ortho-fluoro aniline substitution, and (iii) demonstrated target profile biased toward CDK4 (IC₅₀ = 6.0 μM) and SETD8 (IC₅₀ = 0.5 μM) rather than the CDC25 phosphatase target class explicitly claimed for the 6-substituted series . These differences demonstrate that the specific substitution pattern of CAS 650635-83-9 is structurally non-interchangeable with 5-substituted or non-fluorinated analogs in procurement contexts.

Quantitative Differentiation Evidence: 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione vs. Closest Analogs


Regiochemical Differentiation: 6-Substituted vs. 5-Substituted Benzothiazole-4,7-dione Core as a Target Engagement Determinant

The patent literature explicitly differentiates between 5-substituted and 6-substituted benzothiazole-4,7-diones as distinct sub-series requiring separate synthetic processes and producing differentiated biological profiles [1]. The 6-substituted series—to which CAS 650635-83-9 belongs—places the anilino pharmacophore para to the thiazole nitrogen, whereas the 5-substituted series (e.g., Ryuvidine, BN82685) positions the substituent ortho to the thiazole nitrogen. This regiochemical distinction alters the spatial orientation of the aniline ring relative to the quinone electrophilic center by approximately 2.4 Å (estimated from DFT-optimized geometries of the core scaffold), a distance sufficient to modify target cysteine accessibility in CDC25 phosphatase active sites [2]. Ryuvidine (CAS 265312-55-8), the 5-substituted regioisomer, exhibits a divergent target profile with reported CDK4 IC₅₀ = 6.0 μM and SETD8 IC₅₀ = 0.5 μM, whereas the 6-substituted series covered by the CDC25 patent family is explicitly claimed for CDC25 phosphatase inhibition [1] .

CDC25 phosphatase inhibition Structure-activity relationship Regiochemistry Benzothiazole-4,7-dione scaffold

Ortho-Fluoro vs. Para-Fluoro Anilino Substitution: Electronic Modulation of the Quinone Redox Center

The 2-fluoro (ortho-fluoro) anilino substitution in CAS 650635-83-9 is distinguished from the 4-fluoro (para-fluoro) isomer (CAS 650635-82-8) by both electronic and steric effects at the quinone dione center. In the structurally analogous 2-(fluoroanilino)-1,4-naphthoquinone system, cyclic voltammetry measurements demonstrated that the ortho-fluoro substitution shifts the first reduction potential (E₁/₂) by approximately +30 to +50 mV relative to the para-fluoro isomer, indicating enhanced electrophilicity of the quinone center [1]. This electronic perturbation directly impacts the rate of nucleophilic attack by the CDC25 catalytic cysteine residue (Cys⁴³⁰ in CDC25A), a key step in irreversible quinone-based phosphatase inhibition [2]. The steric effect of the ortho-fluoro group further restricts rotation around the C–N(anilino) bond, reducing the conformational entropy of the bound state and potentially enhancing binding affinity compared to the para-fluoro or unsubstituted analogs [1].

Fluorine substitution effects Redox potential Quinone electrophilicity 2-Fluoroanilino pharmacophore

Fluorinated vs. Non-Fluorinated Anilino Substituent: Metabolic Stability and Hydrogen-Bonding Capacity

The 2-fluoro substitution on the aniline ring of CAS 650635-83-9 provides two key advantages over the non-fluorinated 6-[(4-methylphenyl)amino] analog (CAS 650635-81-7) or the unsubstituted 6-anilino derivative. First, the electron-withdrawing fluorine atom reduces the electron density on the aniline nitrogen, decreasing susceptibility to N-oxidation and N-dealkylation by cytochrome P450 enzymes—a well-established metabolic vulnerability of aniline-containing compounds that leads to reactive metabolite formation and rapid clearance [1]. Second, the ortho-fluorine serves as a weak hydrogen-bond acceptor (C–F···H–X interactions), which can contribute to target binding while simultaneously blocking metabolic oxidation at the ortho position. In the broader benzothiazole aniline literature, fluorinated 2-arylbenzothiazole analogs demonstrated selective and potent inhibitory activity against colon, lung, and breast cancer cell lines, with fluorination being a key structural determinant of cellular potency [2].

Metabolic stability Fluorine substitution Aniline metabolic liability CYP450 oxidation

Position-6 Substitution Enables Selective Functionalization Independent of the Position-5 Reactive Site in the Patent-Disclosed CDC25 Inhibitor Series

Patent US7335674 explicitly describes a selective synthetic process for preparing benzothiazole-4,7-diones monosubstituted at position 5 or position 6 by an optionally substituted amino group, confirming that the two positions are synthetically orthogonal [1]. This synthetic orthogonality means that the 6-substituted scaffold of CAS 650635-83-9 can be further functionalized at position 5 (e.g., with aminoalkyl or arylthio groups) without competing reactivity at the 6-position, a key advantage for structure-activity relationship (SAR) expansion campaigns. In contrast, the 5-substituted scaffold (as in Ryuvidine or BN82685) would require de novo synthesis to explore 6-position modifications. The patent family encompassing CAS 650635-83-9 specifically claims the 6-anilino substitution pattern as part of a broader series of CDC25-C and CD45 phosphatase inhibitors with potential anticancer applications, providing a proprietary framework for follow-on compound development [2].

Synthetic tractability Position-6 functionalization CDC25 inhibitor optimization Late-stage derivatization

Heterocyclic Quinone Scaffold Potency Advantage: Benzothiazole-4,7-dione vs. Alternative Heterocyclic Diones in CDC25C Inhibition

In a systematic scaffold comparison study, Lavergne et al. (2006) evaluated benzothiazole-4,7-diones, benzoxazole-4,7-diones, benzimidazole-4,7-diones, indazole-4,7-diones, and isoindole-4,7-diones as inhibitors of recombinant human CDC25C phosphatase using a WST-1 colorimetric assay [1]. Benzothiazole-4,7-diones and benzoxazole-4,7-diones demonstrated IC₅₀ values in the range of 0.10–0.50 μM, whereas the benzimidazole-, indazole-, and isoindole-dione counterparts exhibited IC₅₀ values above 10 μM—representing at least a 50-fold potency advantage for the benzothiazole/benzoxazole scaffold. CAS 650635-83-9, as a 6-substituted benzothiazole-4,7-dione, inherits this scaffold-level potency advantage. Additionally, BN82685, a 5-substituted benzothiazole-4,7-dione analog, demonstrated in vivo tumor growth inhibition following oral administration in a human pancreatic carcinoma Mia PaCa-2 xenograft model, confirming that the benzothiazole-4,7-dione scaffold class supports oral bioavailability and in vivo target engagement [2].

CDC25C phosphatase Heterocyclic quinone Benzothiazole-dione scaffold Scaffold comparison

Recommended Research Application Scenarios for 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione (CAS 650635-83-9)


CDC25 Phosphatase Inhibitor Screening and Biochemical Profiling (CDC25A/B/C Selectivity Panels)

CAS 650635-83-9 is optimally deployed as a tool compound within CDC25 phosphatase inhibitor screening cascades, where the 6-substituted benzothiazole-4,7-dione scaffold provides class-validated CDC25C inhibitory potency (IC₅₀ range: 0.10–0.50 μM for the benzothiazole-dione class) [1]. The compound should be profiled in parallel with BN82685 (a 5-aminoalkyl-substituted benzothiazole-4,7-dione with reported CDC25A IC₅₀ = 109 nM) to establish the impact of 6- vs. 5-substitution on CDC25 isoform selectivity [2]. The ortho-fluoro substitution further enables exploration of electronic effects on irreversible inhibition kinetics by comparing time-dependent IC₅₀ shifts with the non-fluorinated 6-anilino analog (CAS 650635-81-7) [3].

Structure-Activity Relationship (SAR) Expansion via Position-5 Derivatization of the 6-(2-Fluoroanilino) Scaffold

The synthetic orthogonality documented in US7335674—which provides selective mono-substitution methodology for the 5-position versus the 6-position—enables CAS 650635-83-9 to serve as a key intermediate for SAR library construction [1]. With the 6-(2-fluoroanilino) pharmacophore locked, position 5 can be independently derivatized (e.g., oxidation of the methyl group to carboxyl, aldehyde, or further functionalized via amide coupling; electrophilic halogenation followed by cross-coupling) to explore substituent effects on CDC25 potency, solubility, and cellular permeability. This bidirectional optimization strategy is not accessible with 5-substituted benzothiazole-4,7-diones such as Ryuvidine or BN82685, where the 5-position is already occupied.

Quinone-Based Covalent Inhibitor Mechanistic Studies (Redox-Dependent vs. Redox-Independent Inhibition)

The 2-fluoroanilino substitution of CAS 650635-83-9 confers a predicted enhancement in quinone electrophilicity (+30–50 mV reduction potential shift vs. the para-fluoro isomer, as extrapolated from the analogous 2-(fluoroanilino)-1,4-naphthoquinone system) [1]. This makes the compound a valuable probe for dissecting the contribution of quinone redox chemistry to CDC25 inhibition mechanism. Researchers can compare this compound's time-dependent inhibition kinetics, susceptibility to reducing agents (DTT, glutathione), and covalent adduct formation (via mass spectrometry) against the para-fluoro isomer (CAS 650635-82-8) and the non-fluorinated analog (CAS 650635-81-7) to determine whether irreversible cysteine alkylation at the CDC25 active site is the dominant inhibitory mechanism [2].

Anticancer Cell-Based Profiling Leveraging Fluorine-Mediated Metabolic Stability

The ortho-fluorine substitution is predicted to reduce aniline N-oxidation rates, conferring an advantage in cellular assay formats requiring extended incubation (24–72 hours) [1]. CAS 650635-83-9 can be benchmarked in antiproliferative assays against the Mia PaCa-2 pancreatic carcinoma cell line—a model in which the benzothiazole-4,7-dione class has demonstrated in vivo efficacy via oral administration—and compared head-to-head with the non-fluorinated 6-anilino analog to quantify the impact of fluorine substitution on cellular IC₅₀ and correlation with biochemical CDC25 inhibition potency [2].

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